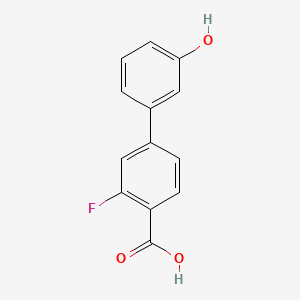

3-(4-Carboxy-3-fluorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQSLVSWYGCFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683552 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-37-3 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Contemporary Organic Chemistry and Chemical Biology

In the landscape of modern chemical research, the pursuit of molecules with precisely tailored properties is paramount. 3-(4-Carboxy-3-fluorophenyl)phenol stands out as a prime example of a scaffold designed for purpose. The biphenyl (B1667301) structure is a privileged motif found in numerous pharmaceuticals and functional materials. nih.govarabjchem.org The introduction of a fluorine atom and polar functional groups onto this biphenyl backbone dramatically influences its physicochemical and biological properties.

The fluorine atom, with its high electronegativity and relatively small size, can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. tandfonline.com This has made the incorporation of fluorine a widely used strategy in medicinal chemistry to optimize drug candidates. tandfonline.comacs.org The carboxylic acid and phenol (B47542) groups provide sites for further chemical modification and can participate in crucial hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. researchgate.net Consequently, this compound serves as a versatile starting point for creating libraries of new chemical entities with potential applications in drug discovery.

Historical Development and Theoretical Frameworks of Substituted Biphenyl Systems

The synthesis of substituted biphenyls, the structural core of 3-(4-carboxy-3-fluorophenyl)phenol, has a rich history. Early methods for creating the biaryl bond, such as the Ullmann coupling, were often limited by harsh reaction conditions and a narrow substrate scope. numberanalytics.comfiveable.me A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. fiveable.memdpi.com This reaction, which couples an organoboron compound with an organohalide, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and broad applicability. fiveable.memdpi.comnih.gov

The synthesis of fluorinated biphenyls, in particular, has been a focus of intensive research. mdpi.comnih.govacs.org The Suzuki-Miyaura coupling has proven to be an effective method for preparing these compounds, including those with multiple fluorine substituents. nih.govacs.orgrsc.org The general strategy for synthesizing a molecule like this compound would likely involve the coupling of a suitably protected fluorinated phenylboronic acid derivative with a protected hydroxyphenyl halide.

Table 1: Common Methods for Biaryl Synthesis

| Coupling Reaction | Catalyst | Coupling Partners | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound + Organohalide | Mild conditions, high functional group tolerance, commercially available reagents. fiveable.memdpi.com |

| Stille Coupling | Palladium | Organotin compound + Organohalide | Tolerant of many functional groups. rsc.org |

| Negishi Coupling | Palladium or Nickel | Organozinc compound + Organohalide | High reactivity and selectivity. numberanalytics.com |

Current Research Frontiers and Strategic Imperatives for 3 4 Carboxy 3 Fluorophenyl Phenol

Current research involving scaffolds like 3-(4-carboxy-3-fluorophenyl)phenol is largely driven by the search for new enzyme inhibitors and modulators of protein-protein interactions. nih.govnih.gov The specific arrangement of the fluorine atom, carboxylic acid, and phenol (B47542) group can be designed to target the active site of a particular enzyme with high specificity. For instance, fluorinated biphenyls have been investigated as inhibitors of non-nucleoside reverse transcriptase in HIV. nih.gov

The strategic imperative for this compound lies in its potential as a lead structure for drug discovery programs. By systematically modifying the core structure—for example, by converting the carboxylic acid to an amide or ester, or by further substituting the aromatic rings—researchers can fine-tune the compound's properties to achieve desired biological activity and pharmacokinetic profiles. The development of efficient and scalable synthetic routes to produce this compound and its derivatives is a key focus, enabling the exploration of its full potential in medicinal chemistry. rsc.orgresearchgate.net

Interdisciplinary Perspectives on Fluorine in Medicinal and Materials Chemistry Research

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl Core Construction

For instance, one plausible disconnection involves a (4-carboxy-3-fluorophenyl)boronic acid derivative and a 3-halophenol. The halogen on the phenol (B47542) can be bromine or iodine to facilitate cross-coupling. The hydroxyl and carboxyl groups may require protection to prevent interference with the coupling reaction. uchicago.edupressbooks.pub A tert-butoxycarbonyl (Boc) group is a common choice for protecting phenols and carboxylic acids due to its stability and ease of removal under specific conditions. acs.orgiris-biotech.de

An alternative disconnection strategy might involve a 4-bromo-2-fluorobenzoic acid derivative and a 3-hydroxyphenylboronic acid. The feasibility of this approach depends on the relative reactivity and stability of the precursors. The synthesis of aza-analogs of similar biphenyl compounds, such as Diflunisal, has been achieved through routes involving key oxazole (B20620) intermediates to form hydroxypyridinecarboxylic acid derivatives, showcasing the versatility of precursor design. nih.govresearchgate.net

Development and Optimization of Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the two phenyl rings is the cornerstone of the synthesis of this compound and its analogs. Several transition metal-catalyzed cross-coupling reactions have been developed and optimized for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. libretexts.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The synthesis of fluorinated biphenyl derivatives has been successfully achieved using this method. thieme-connect.comresearchgate.netmdpi.com

Key parameters that are often optimized include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent. libretexts.org For the synthesis of fluorinated biaryls, specific ligands and reaction conditions have been developed to improve yields and reaction times. thieme-connect.comresearchgate.net For example, using methanol (B129727) as a solvent has been shown to accelerate the reaction. thieme-connect.comresearchgate.net Supported palladium nanoparticles have also been employed as recyclable heterogeneous catalysts for these reactions, offering a greener alternative to homogeneous systems. mdpi.com

| Parameter | Common Examples/Conditions | Significance | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligands | Phosphine-based ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center and facilitates the catalytic cycle. | libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid component. | beilstein-journals.org |

| Solvent | Toluene, Dioxane, Methanol, Water | Influences reaction rate and solubility of reactants. Methanol can lead to shorter reaction times. | thieme-connect.comresearchgate.net |

| Aryl Halide | Aryl-Br, Aryl-I | One of the coupling partners. | libretexts.org |

| Boronic Acid/Ester | Aryl-B(OH)₂, Aryl-B(pin) | The other coupling partner. | libretexts.org |

Copper-Catalyzed Ullmann-Type Coupling Strategies

The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.orgwikipedia.org While traditionally requiring harsh conditions, modern Ullmann-type reactions have been developed that proceed under milder conditions. organic-chemistry.org These reactions can be particularly useful for the synthesis of symmetrical biaryls, but unsymmetrical couplings are also possible, typically by using one coupling partner in excess. wikipedia.org

Copper-catalyzed Ullmann-type reactions can also be used for the formation of C-O bonds, as in the synthesis of biaryl ethers. mdpi.com In the context of this compound synthesis, an Ullmann coupling could potentially be employed, though it is generally less common than palladium-catalyzed methods for this specific type of transformation due to potential side reactions and the need for high temperatures. wikipedia.org

Nickel-Catalyzed and Other Transition Metal-Mediated Coupling Approaches

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, particularly for the activation of less reactive C-F bonds. beilstein-journals.orgnih.gov Nickel catalysts can effectively couple aryl fluorides with aryl bromides or other coupling partners. researchgate.net This is highly relevant for the synthesis of fluorinated biaryls like this compound. beilstein-journals.orgnih.govspringernature.com Base-free Suzuki-Miyaura-type couplings using nickel catalysis have also been developed, which is advantageous for substrates that are sensitive to basic conditions. chemistryviews.org

Other transition metals, such as rhodium, have also been investigated for the selective activation and functionalization of fluorinated aromatic hydrocarbons. acs.orgacs.org These methods, while less common for biaryl synthesis, offer potential for unique reactivity and selectivity patterns.

| Method | Catalyst | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Can be sensitive to steric hindrance, requires a base. | libretexts.org |

| Ullmann | Copper | Good for symmetrical biaryls, can use readily available aryl halides. | Often requires high temperatures, can have erratic yields. | organic-chemistry.orgwikipedia.org |

| Nickel-Catalyzed Coupling | Nickel | Can activate C-F bonds, can be performed under base-free conditions. | Catalyst can be sensitive to air and moisture. | beilstein-journals.orgchemistryviews.org |

Selective Functional Group Transformations and Protecting Group Chemistry

The synthesis of this compound requires careful management of the hydroxyl and carboxyl functional groups. This often involves the use of protecting groups to prevent unwanted side reactions during the cross-coupling step. uchicago.edupressbooks.pub

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., TBDMS). For carboxylic acids, esters (e.g., methyl, ethyl, tert-butyl) are frequently used. The choice of protecting group depends on its stability to the reaction conditions and the ease of its selective removal. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another. organic-chemistry.org For instance, a benzyl (B1604629) ether can be removed by hydrogenolysis, while a tert-butyl ester is cleaved under acidic conditions.

Regioselective Hydroxylation and Carboxylation Methods

In some synthetic routes, the hydroxyl or carboxyl group may be introduced at a later stage through regioselective functionalization of the biphenyl core.

Regioselective Hydroxylation: The direct hydroxylation of an aromatic C-H bond is a challenging but attractive transformation. researchgate.netresearchgate.net Transition-metal-catalyzed methods, often directed by a nearby functional group, have been developed for the ortho-hydroxylation of arenes. researchgate.netresearchgate.net For example, a hydroxyl group can direct the palladium-catalyzed hydroxylation of a C-H bond on an adjacent ring. researchgate.net Biotransformation using cultured plant cells has also been shown to achieve regioselective hydroxylation of diphenyl compounds. jst.go.jp

Regioselective Carboxylation: The introduction of a carboxyl group can be achieved through various methods. One approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide. Another modern approach is the direct C-H carboxylation using transition metal catalysis. acs.org For fluorinated aromatic compounds, electrochemical carboxylation has been shown to be a regioselective method for synthesizing fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide. hokudai.ac.jphokudai.ac.jpjst.go.jp

Stereoselective Fluorination and Defluorination Methodologies

The precise introduction or removal of fluorine atoms in a stereocontrolled manner is a significant challenge in organic synthesis. For analogs of this compound, where chirality may arise from restricted rotation (atropisomerism) or the presence of stereogenic centers in derivatives, such methods are invaluable.

Stereoselective Fluorination: Late-stage stereoselective fluorination allows for the introduction of fluorine at a specific three-dimensional position in a molecule, which can profoundly influence its biological activity and conformation. beilstein-journals.org While direct fluorination of an existing biaryl system is challenging, methods developed for other aromatic systems offer a template. For instance, radical fluorination using reagents like fluoroxytrifluoromethane can achieve direct C-H fluorination. beilstein-journals.org For biaryl analogs, asymmetric catalysis is a more promising approach. Although not specifically documented for this compound itself, palladium-catalyzed enantioselective fluorination of aryl precursors represents a state-of-the-art strategy. researchgate.netscispace.com These methods often employ a chiral ligand to control the stereochemical outcome of the fluorination of an arylmetal intermediate.

Stereoselective Defluorination: Conversely, selective C-F bond activation and cleavage (defluorination) in polyfluorinated aromatics can generate partially fluorinated biaryls. nih.gov This is particularly useful for creating structural diversity from readily available polyfluorinated feedstocks. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the chemoselective defluorination of polyfluoroarenes under mild conditions, yielding a variety of fluorine-containing biaryls. nih.govresearchgate.net These reactions tolerate a wide array of functional groups, making them potentially applicable to precursors of this compound. The control of stereoselectivity in such processes, especially for generating atropisomers, remains an active area of research.

Chemoenzymatic and Biocatalytic Routes for Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a powerful approach for producing enantiomerically pure compounds. rjeid.com These strategies are particularly advantageous for creating chiral analogs of this compound.

Biocatalytic Desymmetrization and Kinetic Resolution: For precursors containing prochiral functional groups, enzymes can selectively transform one of two identical groups to create a chiral center. More commonly, a dynamic kinetic resolution (DKR) process can be used for racemic mixtures of chiral precursors. acs.org In a DKR, one enantiomer is selectively transformed by an enzyme (e.g., via acylation by a lipase), while the other enantiomer is continuously racemized by a chemical catalyst, theoretically allowing for a 100% yield of a single enantiomer product. acs.org For instance, a racemic mixture of a hydroxy-containing biaryl precursor could be resolved using a lipase (B570770) like Novozym 435 to selectively acylate one enantiomer, which can then be separated.

Engineered Enzymes for Specific Transformations: The development of engineered enzymes and the application of directed evolution are expanding the scope of biocatalysis. acs.org For example, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used for the highly stereoselective synthesis of complex heterocycles from substituted aminophenols. acs.org Such chemoenzymatic cascades, combining enzymatic steps with traditional chemical reactions, can provide efficient, multi-step routes to complex targets from simple starting materials. nih.govrsc.org This approach could be envisioned for the enantioselective synthesis of analogs of this compound, potentially starting from simple, achiral phenolic and aromatic building blocks.

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of specialty chemicals like this compound. researchgate.netacs.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. researchgate.netnih.gov

Enhanced Reaction Control and Safety: Many reactions used to form biaryl compounds, such as Suzuki or Buchwald-Hartwig couplings, can be exothermic or use hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing thermal runaways. nih.gov The small internal volume minimizes the amount of hazardous material present at any given time, significantly improving the safety profile, which is crucial for industrial-scale production. acs.org

Scalability and Integration: Scaling up a reaction in flow chemistry typically involves running the system for a longer duration rather than re-designing a larger reactor, which simplifies process development. researchgate.net Furthermore, flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process with in-line purification and analysis. nih.gov For a multi-step synthesis of this compound, a flow platform could integrate the initial cross-coupling, subsequent functional group manipulations, and final purification, leading to a highly efficient and automated manufacturing process. nih.gov For example, a continuous flow process for producing an active pharmaceutical ingredient was able to reduce reaction time by over 140-fold compared to the batch equivalent. acs.org

Green Chemistry Principles and Sustainable Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound and its analogs is essential for minimizing environmental impact and improving economic viability. researchgate.netpandawainstitute.com This involves a holistic approach to the entire synthetic route, from the choice of starting materials to the final product isolation.

Use of Greener Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents. pandawainstitute.commdpi.com For the synthesis of functionalized phenols, methods have been developed that proceed in water, sometimes with the aid of a surfactant, which significantly reduces organic waste. sci-hub.se The use of elemental fluorine (F₂) in selective direct fluorination (SDF) processes, when managed in continuous flow systems, can offer a higher atom economy and a better environmental profile compared to traditional multi-step halogen exchange (Halex) processes that generate significant waste. dur.ac.ukpsu.edu

Atom Economy and Catalysis: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). researchgate.net Transition metal-catalyzed cross-coupling reactions are central to biaryl synthesis, and the use of highly efficient, recyclable heterogeneous catalysts, such as palladium on carbon (Pd/C), aligns with green chemistry principles. rsc.org One-pot reactions, where multiple transformations occur in the same vessel without isolating intermediates, also reduce waste, energy consumption, and resource usage. For example, a one-pot, palladium-catalyzed double C-H functionalization has been developed for the synthesis of complex coumarins from simple phenols, representing a highly step- and atom-efficient strategy. rsc.org

Renewable Feedstocks: A long-term goal of sustainable chemistry is the use of renewable starting materials derived from biomass instead of petroleum. rsc.org Research into the functionalization of bio-derived phenols, such as lignin (B12514952) monomers, provides a pathway toward producing complex aromatic structures like this compound from sustainable sources. mdpi.comrsc.org

High-Resolution Spectroscopic Techniques for Detailed Molecular Information

A suite of high-resolution spectroscopic methods provides a comprehensive picture of the molecular structure, connectivity, and electronic environment of this compound.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environments

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a cornerstone for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region (typically between 6.5 and 8.5 ppm). The protons on both phenyl rings will exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing carboxylic acid group, the electron-donating hydroxyl group, and the electronegative fluorine atom. The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), while the phenolic proton signal will also be a broad singlet, with its position sensitive to solvent and concentration rsc.orgorgchemboulder.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information on the carbon framework. The spectrum is expected to show 13 distinct signals, one for each unique carbon atom in the molecule. The carboxyl carbon will resonate at the most downfield position (typically 165-185 ppm). The carbon atoms attached to the fluorine and hydroxyl groups will also show characteristic shifts. The C-F coupling will result in splitting of the signal for the carbon atom bonded to fluorine, providing definitive evidence of its location researchgate.net.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom nih.govucd.ieacs.org.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165 - 185 |

| Phenolic Hydroxyl (-OH) | 4-8 (broad singlet) | - |

| Aromatic Protons | 6.5 - 8.5 (multiplets) | 110 - 160 |

| C-F | - | ~160 (doublet) |

| C-OH | - | ~155 |

| C-COOH | - | ~130 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The values presented are typical ranges for similar functional groups.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula and investigating the fragmentation pathways of this compound. The exact mass of the molecular ion ([M]⁺ or [M-H]⁻) can be measured with high precision, allowing for the unambiguous determination of the elemental composition. For C₁₃H₉FO₃, the expected exact mass is approximately 232.0536 g/mol .

The fragmentation pattern observed in the mass spectrum provides insights into the molecule's structure. Common fragmentation pathways for biphenyl carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The presence of the fluorine atom will also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF nih.govresearchgate.net.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₃H₉FO₃⁺ | ~232.0536 | Molecular Ion |

| [M-H₂O]⁺ | C₁₃H₇FO₂⁺ | ~214.0430 | Loss of water |

| [M-CO₂]⁺ | C₁₂H₉FO⁺ | ~188.0637 | Loss of carbon dioxide |

| [M-COOH]⁺ | C₁₂H₈F⁺ | ~171.0559 | Loss of carboxyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and probing their interactions.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹) and the phenol (a broad band around 3200-3600 cm⁻¹) libretexts.org. A strong absorption band for the C=O stretch of the carboxylic acid will be observed in the region of 1680-1710 cm⁻¹ ajgreenchem.com. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching and bending vibrations will also be present upi.edunist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching vibrations of the phenyl rings are expected in the 1580-1620 cm⁻¹ range. The symmetric stretching of the carboxylic acid dimer may also be observed acs.org.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Phenolic O-H | Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Carboxylic Acid C=O | Stretch | 1680-1710 | 1680-1710 |

| Aromatic C=C | Stretch | 1580-1620 | 1580-1620 (strong) |

| C-F | Stretch | 1000-1400 | Moderate |

| C-O | Stretch | 1200-1300 | Moderate |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and transitions within the molecule. Biphenyl derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic system nih.govbgu.ac.il. The presence of the hydroxyl and carboxylic acid groups, as well as the fluorine atom, will influence the position and intensity of these absorption bands. The absorption spectrum of this compound is expected to show maxima around 250-300 nm ontosight.ainih.gov.

The fluorescence properties will depend on the extent of intramolecular charge transfer and the rigidity of the molecule. Many biphenyl derivatives are known to be fluorescent upi.edunih.gov. The emission wavelength and quantum yield will be sensitive to the solvent polarity and pH due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups nih.gov.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

While this compound itself is not chiral, the synthesis of chiral analogs, for example, through the introduction of a chiral substituent, would necessitate the use of Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration and studying the conformational dynamics of chiral molecules. The biphenyl moiety can exhibit atropisomerism if rotation around the central C-C bond is restricted, leading to a chiral structure that would be detectable by CD spectroscopy.

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. A key structural parameter of interest is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents rsc.orgucd.ie.

Gas-Phase and Solution-Phase Conformational Dynamics

In addition to the solid state, the conformational preferences of this compound in the gas and solution phases are of fundamental importance for understanding its behavior and interactions in different environments.

In the gas phase, where intermolecular interactions are absent, the molecule can adopt its lowest energy conformation. Rotational spectroscopy and gas-phase electron diffraction are powerful techniques for determining the precise geometry of molecules in this state. These methods can provide accurate information on bond lengths, bond angles, and dihedral angles, allowing for a detailed conformational analysis. researchgate.net For a molecule like this compound, a key conformational variable is the dihedral angle between the two phenyl rings.

In solution, the conformation of this compound will be influenced by its interactions with the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational equilibria in solution. acs.org The chemical shifts and coupling constants of the protons and carbons in the molecule are sensitive to its conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, which can be used to determine the preferred conformation.

The equilibrium between different conformers can also be studied using other spectroscopic techniques, such as infrared (IR) and UV-Vis spectroscopy, often in conjunction with computational modeling. researchgate.net The position of certain vibrational bands or electronic transitions can be correlated with specific conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular structure, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization, Spectroscopic Property Prediction, and Reaction Pathways

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying systems like this compound.

Spectroscopic Properties: Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching and bending modes of the molecule's bonds and can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. nih.govresearchgate.net For this compound, characteristic frequencies would include the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-F stretching modes. frontiersin.org Time-Dependent DFT (TD-DFT) can further predict electronic absorption spectra (UV-Vis), providing insight into the electronic transitions between molecular orbitals. nih.gov

Reactivity Prediction: DFT provides valuable descriptors for chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net The spatial distribution of these orbitals indicates likely sites for electrophilic (where HOMO is located) and nucleophilic (where LUMO is located) attack. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, around the acidic protons) regions, which are key to understanding intermolecular interactions. researchgate.net

| Parameter | Illustrative Predicted Value | Significance |

| Dihedral Angle (C-C-C-C) | 45-55° | Defines the twist between phenyl rings, affecting conjugation and steric bulk. |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment | 2.5-3.5 D | Measures overall polarity, influencing solubility and intermolecular forces. |

| Table 1: Illustrative DFT-calculated parameters for this compound. These values are representative of what would be expected based on studies of similar aromatic compounds. |

Ab Initio Methods for High-Accuracy Energetic and Electronic Analyses

For situations requiring higher accuracy, particularly for energetic calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While more computationally demanding than DFT, these methods provide benchmark-quality data for thermochemical properties, such as enthalpies of formation. rsc.orgrsc.org For a molecule like this compound, these high-level calculations could be used to precisely determine the relative energies of different conformers (rotational isomers) or to validate the results obtained from various DFT functionals.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically model a molecule in isolation or with a simplified solvent model, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a complex environment, such as in aqueous solution.

In an MD simulation, the molecule and surrounding solvent molecules (e.g., water) are treated as classical particles interacting via a force field. The simulation evolves over time, tracking the positions and velocities of all atoms. For this compound, an MD simulation would reveal how the molecule tumbles and flexes in solution. It allows for extensive sampling of the dihedral angle between the phenyl rings, providing a statistical distribution of accessible conformations.

Crucially, MD simulations elucidate the role of the solvent. acs.orgaip.orgresearchgate.netrsc.org They can model the hydrogen bonding network between the carboxylic acid and phenolic hydroxyl groups and surrounding water molecules. The simulation can also predict how the molecule might self-associate, for instance, by forming hydrogen-bonded dimers through its carboxylic acid groups, a common motif for carboxylic acids in non-polar environments. researchgate.netrsc.org

Molecular Docking and Ligand-Target Interaction Modeling for Biochemical Systems

Given its structural motifs, this compound could be investigated as a ligand for biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.govplos.org

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. For this compound, the carboxylic acid and phenol groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Aspartate, Tyrosine) in a binding pocket. tandfonline.com The biphenyl core can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine or Tryptophan. iucr.org The fluorine atom can participate in specific halogen bonding or modify the electronic nature of the ring to enhance interactions. nih.gov Docking studies can thus generate hypotheses about which proteins this molecule might bind to and the key interactions that stabilize the complex. ull.esajgreenchem.com

| Interaction Type | Potential Interacting Residues | Contributing Functional Group |

| Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine | Phenolic OH, Carboxylic OH |

| Hydrogen Bond (Acceptor) | Arginine, Lysine, Histidine | Carboxylic C=O, Phenolic OH |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Biphenyl Rings |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Biphenyl Rings |

| Halogen Bond | Backbone Carbonyls, Serine OH | Fluorine |

| Table 2: Plausible intermolecular interactions between this compound and a hypothetical protein active site, as would be explored in molecular docking. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analog Libraries

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in their biological activity or a physical property. nih.govnih.gov To build a QSAR model for a system based on this compound, one would first need an "analog library"—a set of similar molecules with measured experimental data (e.g., enzyme inhibition, toxicity). iosrjournals.orgtandfonline.comscholarsresearchlibrary.com

For each molecule in the library, a set of numerical descriptors is calculated. These can include electronic descriptors from DFT (like HOMO/LUMO energies), steric descriptors (molecular volume), and hydrophobicity descriptors (like logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested analogs of this compound, guiding synthetic efforts toward more potent or desirable compounds.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is invaluable for studying how chemical reactions occur, including the synthesis of the target molecule itself. The biphenyl core of this compound is likely formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction. ajgreenchem.comajgreenchem.com

DFT can be used to map out the entire reaction pathway, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). acs.orgacs.org The transition state is the highest energy point along the reaction coordinate and determines the kinetic barrier of a reaction step. By calculating the energies of these transition states, chemists can understand the rate-determining step of the reaction and how factors like the choice of catalyst, base, or solvent influence the reaction outcome. rsc.orgnih.govrsc.org For example, a computational study could compare different catalytic cycles to determine the most energetically favorable route for coupling a fluorinated phenylboronic acid with a phenolic derivative to produce the final product. acs.org

Insufficient Information to Generate Article on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research data available to generate a thorough and scientifically accurate article on the chemical reactivity, derivatization, and supramolecular assembly of this compound.

The instructions require a detailed article focusing solely on this specific compound, structured around a precise outline that includes electrophilic and nucleophilic aromatic substitution, various functional group modifications, click chemistry applications, metal complex formation, and self-assembly.

While general chemical principles allow for predictions about the reactivity of the functional groups present in the molecule (a phenol, a carboxylic acid, and a fluorinated biphenyl core), the strict requirement for detailed, informative, and scientifically accurate content cannot be met without specific published research findings. The searches did not yield experimental data, reaction protocols, or detailed characterization of derivatives or supramolecular structures directly related to this compound.

Generating content based on analogous but different chemical compounds would violate the core instruction to focus solely on the specified subject. Therefore, to maintain scientific accuracy and adhere to the provided constraints, the requested article cannot be produced at this time.

Chemical Reactivity, Derivatization, and Supramolecular Assembly of 3 4 Carboxy 3 Fluorophenyl Phenol

Investigation of Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanistic pathways for 3-(4-carboxy-3-fluorophenyl)phenol is crucial for understanding its chemical behavior and predicting its interactions in various chemical and biological systems. Due to the limited availability of direct kinetic and mechanistic studies on this specific compound, this section will draw upon research conducted on structurally related molecules, including substituted phenols, benzoic acids, and biphenyl (B1667301) derivatives, to infer potential reaction pathways and kinetic profiles. Computational studies on similar compounds will also be referenced to provide theoretical insights into its reactivity.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its three functional groups: the phenolic hydroxyl group, the carboxylic acid group, and the fluorine atom, as well as the biphenyl backbone. The interplay of these groups influences the electron density distribution across the aromatic rings and, consequently, the molecule's susceptibility to various reactions.

One of the key reactions involving the functional groups of this compound is esterification of the carboxylic acid moiety. Kinetic studies on the esterification of substituted benzoic acids provide valuable data that can be extrapolated to understand the behavior of the target molecule. For example, the esterification of benzoic acid derivatives often follows second-order kinetics. The rate of these reactions is influenced by the nature of the substituents on the aromatic ring.

| Carboxylic Acid | Alcohol | Catalyst | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | - | 58.40 kJ·mol⁻¹ (forward) dnu.dp.uaresearchgate.net |

| Benzoic Acid | Methanol (B129727) | Self-catalyzed | - | 44.1 kJ·mol⁻¹ researchgate.net |

| 4'-Substituted biphenyl-4-carboxylic acids | Various | - | Rate constants determined at 30, 35, and 40 °C rsc.org | - |

The data in Table 1 illustrates that the activation energy for esterification can vary depending on the catalyst and reaction conditions. For this compound, the presence of the fluorine atom ortho to the carboxylic acid may influence the reaction rate due to steric and electronic effects.

Derivatization

Derivatization of this compound can occur at the hydroxyl and carboxylic acid groups, or through modification of the aromatic rings. Understanding the mechanistic pathways for these derivatization reactions is essential for the synthesis of new chemical entities.

One common derivatization pathway for biphenyl structures is through cross-coupling reactions, such as the Ullmann condensation. The Ullmann reaction is a copper-catalyzed reaction used to form biaryl ethers and other C-C and C-N coupled products. Mechanistic studies of the Ullmann reaction suggest a complex cycle that can involve Cu(I) and Cu(III) intermediates. The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) complex, followed by reaction with the nucleophile (in this case, the phenol (B47542) or another coupling partner) and subsequent reductive elimination to yield the product and regenerate the catalyst. While radical intermediates have been considered, recent studies often favor pathways involving organocopper intermediates. The harsh conditions traditionally required for the Ullmann reaction have been mitigated in modern variations using palladium and nickel catalysts, which operate under milder conditions. lscollege.ac.in

Another potential derivatization is fluorination. While the target compound is already fluorinated, further fluorination or isotopic labeling could be of interest. Kinetic studies of electrophilic fluorination reactions have shown that they typically follow second-order kinetics, with the reaction rate depending on the nucleophilicity of the substrate and the electrophilicity of the fluorinating agent.

Supramolecular Assembly

The supramolecular assembly of this compound is largely driven by non-covalent interactions, with hydrogen bonding playing a pivotal role. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers in the solid state and in non-polar solvents.

Studies on achiral 4-biphenyl carboxylic acid compounds have revealed that these molecules can self-assemble into complex, and sometimes helical, supramolecular structures. acs.orgacs.org The primary building block for these assemblies is the head-to-head dimer formed via hydrogen bonds between the carboxylic acid groups. acs.org Further ordering into smectic liquid-crystalline phases can be influenced by other interactions, such as π–π stacking of the biphenyl cores. The presence of a meta-positioned hydroxyl group, as in the case of this compound, can also contribute to the formation of ordered layers through additional hydrogen bonding. acs.org

The formation of these supramolecular structures can be represented by the following equilibrium:

2 [this compound] ⇌ [this compound]₂ (Dimer)

Conceptual Applications and Future Directions in Chemical Research for 3 4 Carboxy 3 Fluorophenyl Phenol

Utility as a Molecular Probe for Elucidating Biological Pathways

As a constituent of bifunctional molecules, 3-(4-carboxy-3-fluorophenyl)phenol has significant potential in the development of molecular probes for the study of biological pathways. Its incorporation into Proteolysis Targeting Chimeras (PROTACs) allows for the targeted degradation of specific proteins, a powerful tool for chemical knockdown of a protein of interest to elucidate its function. Fluorescently tagged PROTACs can also serve as imaging agents to visualize protein localization and degradation in real-time. researchgate.net

The development of such probes can aid in understanding the role of specific proteins in disease progression, particularly in cancer research. researchgate.net By selectively degrading a target protein, researchers can observe the downstream effects on cellular signaling pathways, providing valuable insights into disease mechanisms and potential therapeutic targets.

Integration into Novel Polymeric Materials and Advanced Functional Systems

While the primary application of this compound appears to be in medicinal chemistry, its structure suggests potential for integration into novel polymeric materials. The presence of both a carboxylic acid and a phenolic hydroxyl group allows for its use as a monomer in polyester (B1180765) or polyether synthesis. The fluorinated biaryl core could impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Future research could explore the synthesis of polymers incorporating this building block for applications in areas such as high-performance plastics, specialty coatings, or functional materials for electronics. The rigid, aromatic structure of the biaryl unit could contribute to the formation of liquid crystalline polymers with ordered structures and unique anisotropic properties.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of chemical reactions. While there is currently no specific research demonstrating the use of this compound in this context, its structure presents possibilities for derivatization into chiral ligands. The biaryl scaffold can exhibit axial chirality if rotation around the central carbon-carbon bond is restricted, a common feature in successful chiral ligands.

Future synthetic efforts could focus on introducing bulky substituents ortho to the biaryl linkage to create atropisomers. These chiral derivatives could then be evaluated as ligands in a variety of metal-catalyzed asymmetric transformations, potentially offering new catalytic systems with unique reactivity and selectivity.

Development as a Building Block for Complex Natural Product and Drug-like Architectures

The most prominent application of this compound is as a building block for the synthesis of drug-like molecules, particularly PROTACs. dntb.gov.ua These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety can serve as a versatile scaffold for connecting the target-binding ligand and the E3 ligase-binding ligand.

The fluorine substituent on the aromatic ring can be advantageous for modulating the physicochemical properties of the resulting drug candidate, such as its metabolic stability, binding affinity, and cell permeability. The biaryl structure itself is a common feature in many biologically active compounds and natural products. researchgate.netnih.gov While its direct use in the total synthesis of complex natural products has not been reported, its utility as a key fragment in the synthesis of natural product-inspired compound libraries for drug discovery is a promising area of research.

Below is a table summarizing the key molecular features of this compound relevant to its application as a building block.

| Feature | Description | Relevance in Synthesis |

| Biaryl Scaffold | Two directly connected phenyl rings. | A common motif in bioactive molecules and privileged structures in medicinal chemistry. |

| Carboxylic Acid | -COOH group. | Provides a handle for amide bond formation and other conjugations. |

| Phenolic Hydroxyl | -OH group on a phenyl ring. | Can be used for ether or ester linkages. |

| Fluorine Atom | -F substituent. | Can enhance metabolic stability, binding affinity, and lipophilicity. |

Exploration of Unexplored Reactivity Patterns and Synthetic Pathways

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the phenol (B47542), and the fluorinated aromatic system. The carboxylic acid can undergo standard transformations such as esterification and amidation. The phenolic hydroxyl group can be alkylated or acylated. The aromatic rings can potentially undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Future research could explore novel synthetic methodologies utilizing this compound. For instance, the development of new cross-coupling reactions to further functionalize the biaryl scaffold could lead to a diverse range of derivatives with unique properties. The influence of the fluorine atom on the reactivity of the adjacent carboxylic acid and the aromatic ring is another area ripe for investigation.

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. In the context of PROTACs, AI/ML algorithms can be employed to predict the efficacy of different building blocks and linker combinations. By analyzing large datasets of known PROTACs and their biological activities, these models can identify key structural features that contribute to successful protein degradation.

Emerging Research Paradigms and Methodological Innovations

The field of targeted protein degradation is rapidly evolving, with new E3 ligases being discovered and novel degrader modalities being developed. The use of versatile building blocks like this compound is central to these advancements. Emerging research paradigms, such as the development of molecular glues and subtype-selective degraders, will require a diverse toolbox of chemical building blocks.

Methodological innovations in chemical synthesis, such as high-throughput synthesis and automated reaction optimization, will enable the rapid generation of compound libraries based on scaffolds like this compound. This will facilitate the exploration of a wider chemical space and the discovery of next-generation therapeutics.

Q & A

Q. Key Considerations :

- Catalyst Selection : Pd-based catalysts improve coupling efficiency but may require ligands (e.g., SPhos) to suppress homocoupling.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade acid-sensitive intermediates.

How can researchers structurally characterize this compound, and what analytical techniques resolve ambiguities in regiochemistry?

Basic Research Question

Core Techniques :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR confirms phenolic -OH (δ 9–10 ppm) and aromatic proton splitting .

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., carboxyl-phenol interactions). SHELXL refinement (via the SHELX suite) is standard for small-molecule crystallography, though twinning or low-resolution data may require alternative software .

Q. Advanced Validation :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 263.0521 for C₁₃H₈F₂O₃).

- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and phenolic -OH (3200–3600 cm⁻¹) functional groups .

What purification strategies are optimal for isolating this compound, and how do acidic/basic conditions affect stability?

Basic Research Question

Purification Workflow :

Liquid-Liquid Extraction : Separate phenolic and carboxylic acid groups using pH-selective solvents (e.g., NaHCO₃ for carboxylate extraction).

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–185°C). Avoid prolonged heating to prevent decarboxylation .

HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar byproducts (e.g., dehalogenated analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.